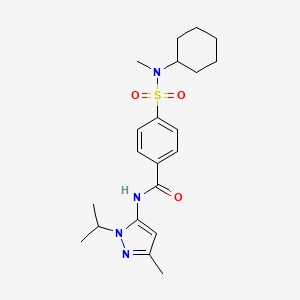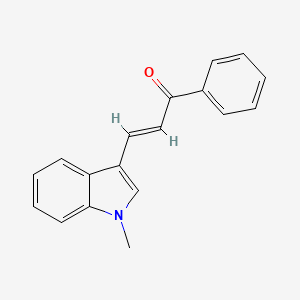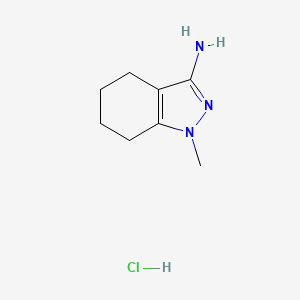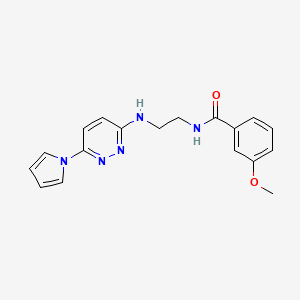![molecular formula C10H17N3O B2486764 [(2R,3S)-2-(2-methylpyrazol-3-yl)oxan-3-yl]methanamine CAS No. 1932468-23-9](/img/structure/B2486764.png)
[(2R,3S)-2-(2-methylpyrazol-3-yl)oxan-3-yl]methanamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The synthesis and characterization of complex organic compounds are crucial in various scientific fields, including medicinal chemistry, materials science, and organic synthesis. While the specific compound mentioned is not directly referenced, related compounds and their synthetic routes offer insights into potential methodologies that could be applied for its synthesis and analysis.
Synthesis Analysis
Complex organic molecules often require multi-step synthesis involving condensation, cycloaddition, and reduction reactions. For example, compounds have been synthesized via polyphosphoric acid condensation routes, involving reacting specific hydrazides and glycine, yielding high-purity products characterized spectroscopically by techniques like FT-IR, DSC, and NMR (Shimoga, Shin, & Kim, 2018). Another approach involves the asymmetric synthesis of aminoalkyl piperidines using specific precursors and reducing agents, showcasing the versatility of organic synthesis strategies (Froelich, Désos, Bonin, Quirion, Husson, & Zhu, 1996).
Wissenschaftliche Forschungsanwendungen
Catalytic Hydroxylation of Alkanes:
- Research by Sankaralingam and Palaniandavar (2014) in "Polyhedron" explores diiron(III) complexes, including compounds similar to [(2R,3S)-2-(2-methylpyrazol-3-yl)oxan-3-yl]methanamine, as functional models for methane monooxygenases. These complexes function as efficient catalysts for the selective hydroxylation of alkanes, a crucial process in organic chemistry (Sankaralingam & Palaniandavar, 2014).
Anticancer Activity of Metal Complexes:
- Mbugua et al. (2020) in "ACS Omega" investigated palladium(II) and platinum(II) complexes based on Schiff bases derived from similar compounds. These complexes exhibited significant anticancer activity against various human cancer cell lines (Mbugua et al., 2020).
Photocytotoxicity in Red Light for Cancer Treatment:
- Basu et al. (2014) in "Chemistry, an Asian journal" synthesized iron(III) complexes, including compounds akin to [(2R,3S)-2-(2-methylpyrazol-3-yl)oxan-3-yl]methanamine, which showed unprecedented photocytotoxicity in red light. This property is significant for developing new approaches in cancer treatment (Basu et al., 2014).
Antibacterial and Antifungal Activity:
- The synthesis and biological evaluation of novel azetidine derivatives, including related compounds, were conducted by Rao et al. (2013) in the "International journal of innovative research and development." These compounds displayed notable antibacterial and antifungal activities, indicating their potential in pharmaceutical applications (Rao et al., 2013).
Transfer Hydrogenation Reactions:
- Karabuğa et al. (2015) in "Tetrahedron Letters" examined quinazoline-based ruthenium(II) complexes, which include similar structures. These complexes were highly effective in transfer hydrogenation of acetophenone derivatives, showcasing their utility in catalytic processes (Karabuğa et al., 2015).
Synthesis of Novel Fluorescence Enhancement Chemosensor:
- Yang et al. (2016) in "Sensors and Actuators B-chemical" developed a fluorescent indicator for copper, incorporating a structure similar to [(2R,3S)-2-(2-methylpyrazol-3-yl)oxan-3-yl]methanamine. This indicator displayed high selectivity for Cu2+ ions, demonstrating potential in biological imaging and environmental monitoring (Yang et al., 2016).
Eigenschaften
IUPAC Name |
[(2R,3S)-2-(2-methylpyrazol-3-yl)oxan-3-yl]methanamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17N3O/c1-13-9(4-5-12-13)10-8(7-11)3-2-6-14-10/h4-5,8,10H,2-3,6-7,11H2,1H3/t8-,10+/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YHWLQRJYWUMHEZ-WCBMZHEXSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC=N1)C2C(CCCO2)CN |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1C(=CC=N1)[C@H]2[C@@H](CCCO2)CN |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Rac-[(2R,3S)-2-(1-methyl-1H-pyrazol-5-yl)oxan-3-yl]methanamine | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-[N-[(2-Methylpropan-2-yl)oxycarbonyl]anilino]cyclopropane-1-carboxylic acid](/img/structure/B2486687.png)

![2-(4-benzoylphenoxy)-N-{1-[(4-hydroxyphenyl)methyl]piperidin-4-yl}acetamide](/img/structure/B2486689.png)

![(E)-4-(ethylthio)-N-(3-(2-methoxyethyl)-5,7-dimethylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2486692.png)

![N'-[[4-(Furan-3-yl)thiophen-2-yl]methyl]oxamide](/img/structure/B2486695.png)


![1-(3-Ethoxyphenyl)-7-ethyl-2-(5-methylisoxazol-3-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2486700.png)

![3,5-dibromo-4-[(4-fluorophenyl)methoxy]benzoic Acid](/img/structure/B2486703.png)